2-(Methylsulfanyl)-4,6-bis(phenylsulfanyl)pyrimidine
Description
2-(Methylsulfanyl)-4,6-bis(phenylsulfanyl)pyrimidine is a sulfur-substituted pyrimidine derivative characterized by a central pyrimidine ring with methylsulfanyl (SCH₃) and phenylsulfanyl (SPh) groups at positions 2, 4, and 4. The methylsulfanyl group at position 2 serves as a versatile leaving group, enabling further functionalization through nucleophilic substitution reactions . This compound is synthesized via regioselective alkylation of 4,6-dihydroxy-2-(methylsulfanyl)pyrimidine or nucleophilic aromatic substitution of dichloropyrimidine precursors .
Properties
IUPAC Name |
2-methylsulfanyl-4,6-bis(phenylsulfanyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2S3/c1-20-17-18-15(21-13-8-4-2-5-9-13)12-16(19-17)22-14-10-6-3-7-11-14/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXDEYJORINLND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)SC2=CC=CC=C2)SC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylsulfanyl)-4,6-bis(phenylsulfanyl)pyrimidine typically involves the following steps:
- Starting Materials
Biological Activity
2-(Methylsulfanyl)-4,6-bis(phenylsulfanyl)pyrimidine is a pyrimidine derivative that has attracted attention for its diverse biological activities. This compound exhibits potential as an antiviral, anticancer, and antimicrobial agent, making it a subject of interest in medicinal chemistry.
Antiviral Properties
Research indicates that this compound demonstrates significant antiviral activity against herpes and retroviruses. The compound's structure allows it to interact effectively with viral targets, inhibiting their replication processes. Studies have shown that similar pyrimidine derivatives can be synthesized and modified to enhance their antiviral efficacy, suggesting a promising avenue for drug development in this area.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines. The mechanism of action is likely related to its ability to interfere with key signaling pathways involved in cell growth and survival. For instance, compounds with similar structures have been reported to act as enzyme inhibitors targeting kinases critical for cancer progression.
Antimicrobial Effects
In vitro studies have assessed the antimicrobial activity of this compound against a range of bacterial strains. Results indicate moderate to strong activity against both Gram-positive and Gram-negative bacteria, positioning this compound as a potential candidate for further development as an antimicrobial agent .
Synthesis and Evaluation
The synthesis of this compound typically involves multi-step chemical reactions that allow for the introduction of various substituents on the pyrimidine ring. The synthetic routes often leverage established methodologies in organic chemistry to produce high yields of the desired compound.
Table 1: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Observed Efficacy |
|---|---|---|
| Antiviral | Herpes viruses | Significant inhibition observed |
| Anticancer | Various cancer cell lines | Moderate cytotoxicity reported |
| Antimicrobial | Gram-positive & Gram-negative bacteria | Moderate to strong inhibition |
The biological activity of this compound can be attributed to its structural features which facilitate interaction with biological targets. For antiviral activity, the compound may inhibit viral enzymes or receptors critical for viral entry or replication. In terms of anticancer effects, it may disrupt signaling pathways through enzyme inhibition or by inducing apoptosis in cancer cells.
Future Directions
Research into this compound is ongoing, with future studies focusing on optimizing its structure to enhance biological activity and reduce potential side effects. Investigations into its pharmacokinetic properties will also be crucial for understanding its therapeutic potential.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Pyrimidine Derivatives
Physical and Electronic Properties
Table 2: Crystallographic and Electronic Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
